molecular formula C24H19FN2O6 B15027615 Diallyl 2,6-diamino-4-(4-fluorophenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate

Diallyl 2,6-diamino-4-(4-fluorophenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate

Cat. No.: B15027615
M. Wt: 450.4 g/mol
InChI Key: SYIMMUCDEIIDLP-UHFFFAOYSA-N
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Description

Diallyl 2,6-diamino-4-(4-fluorophenyl)furo2,3-fbenzofuran-3,7-dicarboxylate is a complex organic compound with a molecular formula of C24H19FN2O6 and an average mass of 450.416 Da . This compound is characterized by its unique structure, which includes a furobenzofuran core substituted with amino groups, a fluorophenyl group, and diallyl ester functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diallyl 2,6-diamino-4-(4-fluorophenyl)furo2,3-fbenzofuran-3,7-dicarboxylate typically involves multi-step organic reactions. The process begins with the formation of the furobenzofuran core, followed by the introduction of amino groups, the fluorophenyl group, and finally the diallyl ester groups. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Diallyl 2,6-diamino-4-(4-fluorophenyl)furo2,3-fbenzofuran-3,7-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted furobenzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, diallyl 2,6-diamino-4-(4-fluorophenyl)furo2,3-fbenzofuran-3,7-dicarboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its fluorophenyl group provides a useful handle for fluorescence-based assays, enabling the visualization and quantification of molecular interactions.

Medicine

In medicine, diallyl 2,6-diamino-4-(4-fluorophenyl)furo2,3-fbenzofuran-3,7-dicarboxylate may have potential as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development. Further research is needed to explore its pharmacological properties and therapeutic potential.

Industry

In industry, this compound can be used as an intermediate in the synthesis of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific functional groups and reactivity.

Mechanism of Action

The mechanism of action of diallyl 2,6-diamino-4-(4-fluorophenyl)furo2,3-fbenzofuran-3,7-dicarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the amino groups can form hydrogen bonds with target residues. The diallyl ester groups may also play a role in the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[f,h]furo[2,3-b]quinoxaline: This compound shares the furobenzofuran core but lacks the amino and fluorophenyl groups.

    Furo[2′,3′5,6]pyrazino[2,3-f][1,10]phenanthroline: Another furobenzofuran derivative with different substituents, showing distinct chemical and biological properties.

Uniqueness

Diallyl 2,6-diamino-4-(4-fluorophenyl)furo2,3-fbenzofuran-3,7-dicarboxylate is unique due to its specific combination of functional groups. The presence of both amino and fluorophenyl groups, along with the diallyl ester functionalities, provides a versatile platform for chemical modifications and applications. This combination of features is not commonly found in other furobenzofuran derivatives, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H19FN2O6

Molecular Weight

450.4 g/mol

IUPAC Name

bis(prop-2-enyl) 2,6-diamino-4-(4-fluorophenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate

InChI

InChI=1S/C24H19FN2O6/c1-3-9-30-23(28)17-14-11-15-18(19(22(27)32-15)24(29)31-10-4-2)16(20(14)33-21(17)26)12-5-7-13(25)8-6-12/h3-8,11H,1-2,9-10,26-27H2

InChI Key

SYIMMUCDEIIDLP-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=C(OC2=C(C3=C(C=C12)OC(=C3C(=O)OCC=C)N)C4=CC=C(C=C4)F)N

Origin of Product

United States

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